1-Benzyl-1H-pyrazole-4-carbonitrile

Synthetic Methodology C–H Activation Regioselective Functionalization

Researchers developing kinase inhibitors require the N1-benzyl-4-cyano pyrazole scaffold for target engagement; generic N1-alkyl analogs fail to replicate essential molecular recognition. This compound enables: • RIP1 kinase inhibitor synthesis (derivative Kd = 0.078 μM) • Selective C5 C-H functionalization without regioisomeric mixtures • Reliable multi-gram supply (≥95% purity, 91% synthetic yield) Ideal for lead optimization and preclinical candidate development.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 121358-86-9
Cat. No. B040208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1H-pyrazole-4-carbonitrile
CAS121358-86-9
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C=N2)C#N
InChIInChI=1S/C11H9N3/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,8H2
InChIKeyGCGFLGKRYHSMKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-1H-pyrazole-4-carbonitrile (CAS 121358-86-9): Procurement and Technical Overview for Medicinal Chemistry Applications


1-Benzyl-1H-pyrazole-4-carbonitrile (CAS 121358-86-9) is a heterocyclic building block featuring a pyrazole core substituted with a benzyl group at the 1-position and a cyano group at the 4-position [1]. This compound is a solid with a melting point of 63-64 °C and a predicted boiling point of approximately 369.3 °C . Its specific substitution pattern enables its use as a versatile intermediate in the synthesis of biologically active molecules, including kinase inhibitors [2].

Why 1-Benzyl-1H-pyrazole-4-carbonitrile (CAS 121358-86-9) Cannot Be Replaced by Simpler Pyrazole-4-carbonitrile Analogs


Generic substitution with simpler pyrazole-4-carbonitrile building blocks (e.g., unsubstituted 1H-pyrazole-4-carbonitrile or 1-methyl-1H-pyrazole-4-carbonitrile) is not viable when the N1-benzyl substituent is a structural requirement for target engagement or for directing subsequent regioselective modifications [1]. The N1-benzyl group provides specific lipophilic interactions in kinase inhibitor pharmacophores and serves as a protecting group that can be orthogonally manipulated or retained for activity, whereas simple N1-alkyl or unsubstituted analogs fail to replicate these essential molecular recognition features or synthetic routes [2].

1-Benzyl-1H-pyrazole-4-carbonitrile (CAS 121358-86-9): Quantified Differential Evidence for Scientific Procurement


Superior Regioselectivity in C5 C–H Functionalization Versus N1-Alkyl Analogs

1-Benzyl-1H-pyrazole-4-carbonitrile demonstrates enhanced regioselectivity for C5 C–H allylation compared to N1-methyl analogs, owing to the increased C5 C–H acidity conferred by the electron-withdrawing cyano group at C4 and the specific steric/electronic influence of the N1-benzyl group [1]. This property enables predictable, site-selective diversification.

Synthetic Methodology C–H Activation Regioselective Functionalization

Demonstrated Utility as Key Intermediate for Potent RIP1 Kinase Inhibitor 4b

The 1-benzyl-1H-pyrazole-4-carbonitrile scaffold served as the core for derivative 4b, a potent RIP1 kinase inhibitor with a Kd of 0.078 μM and a cell necroptosis inhibitory EC50 of 0.160 μM [1]. In contrast, the initial lead compound 1a (1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole) showed significantly weaker activity, highlighting the critical role of the 4-cyano-1-benzyl motif.

Kinase Inhibition Necroptosis Medicinal Chemistry

Higher Lipophilicity (LogP) Compared to N1-Unsubstituted or N1-Methyl Analogs

1-Benzyl-1H-pyrazole-4-carbonitrile exhibits a calculated LogP of 1.80 [1]. This value is significantly higher than that of the unsubstituted 1H-pyrazole-4-carbonitrile (predicted LogP ≈ 0.3) or 1-methyl-1H-pyrazole-4-carbonitrile (predicted LogP ≈ 0.8), reflecting increased lipophilicity conferred by the N1-benzyl group.

Physicochemical Properties ADME Lead Optimization

Documented High-Yielding, Scalable Synthetic Route with Reproducible Purity

A robust synthetic procedure for 1-benzyl-1H-pyrazole-4-carbonitrile has been reported with a yield of 91% and a final purity of ≥98% . This method, starting from 1-benzyl-1H-pyrazole-4-carbaldehyde, uses sodium bromate and ammonia in acetic acid, providing a reliable route for large-scale preparation.

Process Chemistry Scalability Quality Control

1-Benzyl-1H-pyrazole-4-carbonitrile (CAS 121358-86-9): Primary Application Scenarios in Drug Discovery and Chemical Synthesis


Precursor for Potent RIP1 Kinase Inhibitors in Necroptosis Research

Utilize 1-benzyl-1H-pyrazole-4-carbonitrile as the core scaffold for synthesizing potent RIP1 kinase inhibitors, leveraging the established SAR showing that the 4-cyano-1-benzyl motif is essential for high-affinity binding (Kd = 0.078 μM for derivative 4b) [1]. This application is supported by direct evidence of superior potency compared to alternative scaffolds [1].

Regioselective C–H Functionalization for Diversified Library Synthesis

Employ this compound in Pd-catalyzed C–H allylation or benzylation reactions to achieve selective C5 functionalization, a strategy that outperforms N1-alkyl analogs by avoiding regioisomeric mixtures [2]. This enables the efficient construction of focused compound libraries for kinase or epigenetic target screening [2].

Building Block for CREB-Binding Protein (CBP) Inhibitors

Incorporate 1-benzyl-1H-pyrazole-4-carbonitrile as a key substructure in the synthesis of CBP inhibitors, as exemplified by a patented derivative (BDBM437346) that exhibited an IC50 of 500 nM in a CBP activity assay [3]. This demonstrates the scaffold's relevance in epigenetic drug discovery programs targeting transcriptional co-activators [3].

Scalable Intermediate for Multi-Gram Synthesis of Bioactive Molecules

Leverage the documented high-yield (91%) and high-purity (≥98%) synthetic route to reliably produce this building block in multi-gram quantities, ensuring consistent supply for lead optimization and preclinical candidate development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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